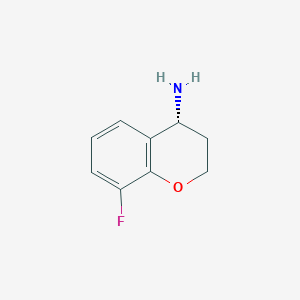

(4R)-8-Fluorochromane-4-ylamine

CAS No.: 750571-31-4

Cat. No.: VC2668662

Molecular Formula: C9H10FNO

Molecular Weight: 167.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 750571-31-4 |

|---|---|

| Molecular Formula | C9H10FNO |

| Molecular Weight | 167.18 g/mol |

| IUPAC Name | (4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine |

| Standard InChI | InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1 |

| Standard InChI Key | HXACNHXAKSMYNU-MRVPVSSYSA-N |

| Isomeric SMILES | C1COC2=C([C@@H]1N)C=CC=C2F |

| SMILES | C1COC2=C(C1N)C=CC=C2F |

| Canonical SMILES | C1COC2=C(C1N)C=CC=C2F |

Introduction

Chemical Identity and Basic Properties

(4R)-8-Fluorochromane-4-ylamine is a heterocyclic organic compound that belongs to the chromane family. Chromanes are oxygen-containing heterocycles with a benzene ring fused to a dihydropyran ring. The addition of a fluorine atom at the 8-position and an amine group at the 4-position with specific stereochemistry gives this compound its unique characteristics and reactivity profile.

Identification Information

The compound can be identified through various systematic nomenclature systems and database identifiers, as summarized in Table 1.

Table 1: Identification Information for (4R)-8-Fluorochromane-4-ylamine

| Parameter | Information |

|---|---|

| CAS Number | 750571-31-4 |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| IUPAC Name | (4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine |

| InChI | InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1 |

| InChIKey | HXACNHXAKSMYNU-MRVPVSSYSA-N |

| SMILES | C1COC2=C([C@@H]1N)C=CC=C2F |

The compound is also known by several synonyms, including (R)-8-fluorochroman-4-amine, (4R)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine, and others, reflecting its structural characteristics and stereochemical configuration .

Physical and Chemical Properties

Physical Properties

The physical properties of (4R)-8-Fluorochromane-4-ylamine are crucial for its handling, storage, and potential applications in chemical synthesis and pharmaceutical research.

Table 2: Physical Properties of (4R)-8-Fluorochromane-4-ylamine

| Property | Value |

|---|---|

| Physical State | Not explicitly stated, likely a solid at room temperature |

| Density | 1.201 g/cm³ |

| Boiling Point | 228.212°C at 760 mmHg |

| Flash Point | 91.8°C |

| Vapor Pressure | 0.074 mmHg at 25°C |

| Refractive Index | 1.539 |

| Storage Conditions | 2-8°C, protected from light |

These physical properties indicate that the compound is relatively stable under normal laboratory conditions but may require specific storage conditions to maintain its integrity over extended periods .

Chemical Structure and Stereochemistry

The chemical structure of (4R)-8-Fluorochromane-4-ylamine features a chromane core (a benzene ring fused to a dihydropyran ring) with a fluorine atom at the 8-position and an amine group at the 4-position. The R-configuration at the 4-position indicates specific stereochemistry, which is crucial for its biological activity and interactions with potential biological targets.

The stereochemistry at the 4-position is of particular importance, as it influences the three-dimensional arrangement of the molecule and its potential interactions with biological receptors or enzymatic systems. The R-configuration specifically denotes that according to the Cahn-Ingold-Prelog priority rules, the priority groups around the stereocenter are arranged in a clockwise manner when viewed with the lowest priority group pointing away .

Structural Analysis and Relationship to Other Compounds

Chromane Backbone Analysis

The chromane backbone is a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring. This structural motif is found in various natural products and pharmacologically active compounds, including flavonoids and vitamin E derivatives. The oxygen atom in the dihydropyran ring can participate in hydrogen bonding interactions, while the aromatic ring can engage in π-π stacking interactions with appropriate counterparts in biological targets .

Significance of Fluorine Substitution

The presence of a fluorine atom at the 8-position of the chromane ring system imparts several important characteristics to the compound:

-

Enhanced metabolic stability due to the strong C-F bond

-

Altered electronic properties of the aromatic ring

-

Potential for specific intermolecular interactions through the electronegative fluorine atom

-

Modified lipophilicity, which can affect membrane permeability and bioavailability

These properties make fluorinated compounds particularly valuable in pharmaceutical research, as they often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts .

Related Derivatives and Salt Forms

Hydrochloride Salt Form

The hydrochloride salt of (4R)-8-Fluorochromane-4-ylamine is a significant derivative with distinct properties from the free base.

Table 3: Comparison of Free Base and Hydrochloride Salt Form

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| CAS Number | 750571-31-4 | 730980-49-1 |

| Molecular Formula | C₉H₁₀FNO | C₉H₁₁ClFNO |

| Molecular Weight | 167.18 g/mol | 203.64 g/mol |

| Storage Conditions | 2-8°C, protected from light | Under inert gas (nitrogen or argon) at 2-8°C |

| IUPAC Name | (4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine | (4R)-8-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

The hydrochloride salt form typically offers advantages in terms of stability, solubility in aqueous media, and ease of handling compared to the free base form. This makes it potentially more suitable for certain pharmaceutical applications where water solubility is important .

Structural Analogs and Related Compounds

Several structural analogs of (4R)-8-Fluorochromane-4-ylamine exist, including:

-

Non-fluorinated analogs (chroman-4-amine)

-

Analogs with different halogen substitutions

-

Isomeric forms with different stereochemistry at the 4-position

-

Derivatives with additional functional groups

These structural variations can lead to significant differences in physical properties, chemical reactivity, and biological activity, making them valuable for structure-activity relationship studies in drug discovery efforts .

| GHS Classification | Hazard Statement | Precautionary Statement |

|---|---|---|

| Skin Sensitization (Category 1, 1A, 1B) | H317: May cause an allergic skin reaction | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

These hazard classifications indicate that appropriate personal protective equipment and handling procedures should be employed when working with this compound to minimize the risk of adverse health effects .

Analytical Characterization

Spectroscopic Properties

The spectroscopic properties of (4R)-8-Fluorochromane-4-ylamine are important for its identification and purity assessment. While specific spectroscopic data is limited in the available search results, the compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would show characteristic signals for the chromane scaffold, with the fluorine atom causing specific splitting patterns and chemical shift changes in adjacent protons.

-

Mass Spectrometry: Would typically show a molecular ion peak at m/z 167 corresponding to the molecular weight, with fragmentation patterns characteristic of chromane derivatives.

-

Infrared Spectroscopy: Would display characteristic absorption bands for the amine group (N-H stretching) and the C-F bond, among other structural features.

These analytical methods, combined with chiral separation techniques, can confirm both the identity and stereochemical purity of the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume